Product packaging for 2-(2-Methylcyclohexyl)ethan-1-amine(Cat. No.:CAS No. 102450-00-0)

2-(2-Methylcyclohexyl)ethan-1-amine

Cat. No.: B561385
CAS No.: 102450-00-0
M. Wt: 141.258
InChI Key: BXKLFCREVJPUJY-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexyl)ethan-1-amine is a chiral, aliphatic amine building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane ring with a methyl substituent and a flexible ethanamine chain, makes it a valuable precursor for constructing more complex molecules with potential biological activity. Researchers utilize this compound in the exploration of new pharmacophores, particularly in the development of ligands for G-protein coupled receptors and other central nervous system targets, where the conformational restraint of the cyclohexyl ring can enhance binding affinity and selectivity . In material science, this amine serves as a key intermediate in the synthesis of advanced polymers and corrosion inhibitors, leveraging the reactivity of the primary amine group for condensation reactions and salt formation . Furthermore, its potential application extends to the field of catalysis, where it can be employed in the design of novel ligands for transition metal complexes or as an organocatalyst itself. As a constrained analog of simpler alkylamines, this compound provides a versatile scaffold for investigating structure-activity relationships and for the chemo-catalytic synthesis of high-value fine chemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B561385 2-(2-Methylcyclohexyl)ethan-1-amine CAS No. 102450-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLFCREVJPUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692904
Record name 2-(2-Methylcyclohexyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102450-00-0
Record name 2-(2-Methylcyclohexyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations and Conformational Analysis of 2 2 Methylcyclohexyl Ethan 1 Amine

Inherent Chirality and Stereoisomerism in Methyl-Substituted Cyclohexyl Systems

The presence of substituents on a cyclohexane (B81311) ring introduces chirality, leading to the possibility of multiple stereoisomers. In the case of 2-(2-Methylcyclohexyl)ethan-1-amine, both the 2-position of the cyclohexane ring (bearing the methyl group) and the carbon atom to which the ethanamine substituent is attached are potential stereocenters. This gives rise to a rich stereochemical landscape.

Enantiomeric and Diastereomeric Relationships of this compound

The molecule this compound has two chiral centers, which means it can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. For this compound, this means that a molecule with a specific configuration at both chiral centers (e.g., R,R) will have an enantiomer with the opposite configuration at both centers (S,S). Similarly, the (R,S) and (S,R) isomers form another enantiomeric pair. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In this case, the relationship between, for example, the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric.

The cis and trans geometric isomers of disubstituted cyclohexanes also represent a form of diastereomerism. libretexts.org For this compound, the relative orientation of the methyl group and the ethanamine group on the cyclohexane ring (cis or trans) further defines the diastereomeric relationship. Each of these geometric isomers (cis and trans) will have a corresponding enantiomer.

Configurational Stability and Inversion Dynamics of the Amine Nitrogen

The nitrogen atom in a primary amine like this compound is sp³ hybridized and has a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the tetrahedral corners. libretexts.orglibretexts.org When the three substituents attached to the nitrogen are different, the nitrogen atom is considered a chiral center. However, in most amines, the enantiomers resulting from this chirality cannot be resolved at room temperature. libretexts.orglibretexts.org

This is due to a process called pyramidal inversion or nitrogen inversion . libretexts.orglibretexts.orgwikipedia.org During this rapid oscillation, the nitrogen atom passes through a planar, sp² hybridized transition state. libretexts.orglibretexts.org The energy barrier for this inversion is typically low (around 25 kJ/mol), allowing for rapid interconversion between the R and S configurations at the nitrogen center at room temperature. libretexts.orglibretexts.orgvaia.com This results in a racemic mixture of the two enantiomeric forms at the nitrogen atom. libretexts.orgvaia.com

The rate of nitrogen inversion can be influenced by several factors. Steric hindrance, the presence of electronegative substituents, and incorporation of the nitrogen into a strained ring system can increase the energy barrier for inversion, potentially allowing for the isolation of stable enantiomers. nih.gov However, for a simple open-chain amine like this compound, rapid inversion is expected.

Stereochemical Purity and Enantiomeric Excess (ee) Determination

Determining the stereochemical purity and enantiomeric excess (ee) of a chiral amine is crucial in many applications, particularly in pharmaceutical and synthetic chemistry. bohrium.comnih.gov Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are common methods that utilize a chiral stationary phase to separate enantiomers, allowing for their quantification. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers, resulting in distinguishable signals in the NMR spectrum. acs.org This allows for the determination of the enantiomeric ratio by integrating the corresponding peaks. acs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD signal can be used to determine the ee of a sample, often by creating a calibration curve with samples of known ee. bohrium.comresearchgate.net

Fluorescence Spectroscopy: Assays based on the formation of fluorescent diastereomeric complexes between the chiral amine and a chiral fluorescent probe can be used for the rapid determination of ee. nih.govnih.gov The difference in fluorescence intensity or polarization of the diastereomers allows for quantification. nih.gov

Table 1: Methods for Determining Enantiomeric Excess (ee) of Chiral Amines

Method Principle Advantages
Chiral HPLC/GC Differential interaction with a chiral stationary phase. acs.org Widely applicable, accurate quantification.
NMR Spectroscopy Formation of diastereomeric species with distinct NMR signals. acs.org Straightforward, can provide structural information.
Circular Dichroism (CD) Differential absorption of circularly polarized light. bohrium.comresearchgate.net Sensitive, can be used for high-throughput screening.
Fluorescence Spectroscopy Formation of fluorescent diastereomeric complexes. nih.govnih.gov High sensitivity, suitable for high-throughput analysis. nih.gov

Conformational Dynamics of the Cyclohexyl Ring in this compound

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. wikipedia.org The presence of substituents on the ring significantly influences the stability of the different possible conformations.

Chair Conformations and Ring Inversion Pathways

The cyclohexane ring can undergo a conformational change known as a ring flip or chair flip , where one chair conformation interconverts into another. wikipedia.orgmasterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com For an unsubstituted cyclohexane, the two chair conformations are identical in energy. libretexts.org

However, for a substituted cyclohexane like this compound, the two chair conformations are not energetically equivalent. libretexts.org The ring flip involves passing through higher-energy intermediate conformations, such as the half-chair and twist-boat conformations. wikipedia.org The energy barrier for this inversion in substituted cyclohexanes is generally similar to that of cyclohexane itself. spcmc.ac.in

Axial and Equatorial Preferences of Substituents

In a substituted cyclohexane, substituents can occupy either an axial position (pointing up or down, parallel to the ring axis) or an equatorial position (pointing out from the equator of the ring). numberanalytics.comlibretexts.org The relative stability of the two chair conformers is determined by the steric interactions of the substituents.

Generally, a substituent prefers to be in the equatorial position to avoid steric strain. numberanalytics.comlibretexts.orglibretexts.org When a substituent is in the axial position, it experiences 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.orgyoutube.com The larger the substituent, the greater the steric strain from these interactions, and the stronger the preference for the equatorial position. libretexts.org

In the case of 1,2-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is also dependent on conformational factors. For a trans-1,2-disubstituted cyclohexane, one chair conformation will have both substituents in equatorial positions (diequatorial), while the ring-flipped conformer will have both substituents in axial positions (diaxial). The diequatorial conformation is significantly more stable. libretexts.org For a cis-1,2-disubstituted cyclohexane, both chair conformations will have one substituent in an axial position and one in an equatorial position, making them of similar energy. libretexts.org

Table 2: Steric Strain and Conformational Preferences in Substituted Cyclohexanes

Substituent Position Key Steric Interaction Relative Stability
Equatorial Generally lower steric strain. libretexts.orglibretexts.org More stable. libretexts.orglibretexts.org
Axial 1,3-diaxial interactions with other axial groups. libretexts.orgyoutube.com Less stable. libretexts.orglibretexts.org

Steric and Torsional Interactions Influencing Conformational Equilibria

The stability of the various conformers of this compound is primarily governed by steric and torsional strain. Steric strain arises from non-bonded atoms being forced into close proximity, causing van der Waals repulsion. stackexchange.comchemistrysteps.com Torsional strain results from the repulsion between electron clouds in adjacent bonds in an eclipsed conformation. youtube.comlibretexts.org In substituted cyclohexanes, the most significant steric interactions are typically 1,3-diaxial interactions and gauche butane-type interactions. openstax.orglibretexts.org

The ethanamine substituent is sterically more demanding than a methyl group due to its larger size and greater number of atoms. For the purpose of analysis, the principles established for 1,2-dimethylcyclohexane (B31226) can be applied, with the understanding that the energetic cost of placing the ethanamine group in an axial position will be higher than that for a methyl group.

Cis Isomer Conformational Equilibrium

In the cis-1-methyl-2-(ethan-1-amine)cyclohexane isomer, one substituent is axial (ax) and the other is equatorial (eq) in both possible chair conformations. openstax.orgyoutube.com The ring-flip interconverts the axial and equatorial positions of the two groups.

Conformer A (cis-ax/eq): The methyl group is axial, and the ethanamine group is equatorial. The axial methyl group experiences two 1,3-diaxial interactions with the axial hydrogens on C4 and C6.

Conformer B (cis-eq/ax): The ethanamine group is axial, and the methyl group is equatorial. The axial ethanamine group has two 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

Because the ethanamine group is bulkier than the methyl group, its 1,3-diaxial interactions with axial hydrogens will be more destabilizing. Consequently, Conformer A, which places the larger ethanamine group in the more spacious equatorial position, is expected to be significantly more stable and thus the predominant conformation at equilibrium. libretexts.org Both conformers also experience a gauche interaction between the adjacent methyl and ethanamine groups. libretexts.org

Trans Isomer Conformational Equilibrium

For the trans isomer, the two substituents can be either both equatorial or both axial. openstax.orgyoutube.com

Conformer C (trans-eq/eq): Both the methyl and the ethanamine groups occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions. The primary source of strain is a gauche interaction between the two equatorial substituents. openstax.org

Conformer D (trans-ax/ax): Both substituents are in axial positions. This conformer is highly disfavored due to significant steric strain. The axial methyl group has two 1,3-diaxial interactions, and the axial ethanamine group also has two 1,3-diaxial interactions.

The diequatorial conformer (Conformer C) is substantially more stable than the diaxial conformer (Conformer D) because it avoids the severe destabilization from four 1,3-diaxial interactions. openstax.orglibretexts.org Therefore, trans-2-(2-methylcyclohexyl)ethan-1-amine will exist almost exclusively in the diequatorial conformation.

The following table summarizes the key steric interactions influencing the conformational equilibria for the cis and trans isomers.

IsomerConformerMethyl Group PositionEthanamine Group PositionMajor Steric InteractionsRelative Stability
CisAAxialEquatorialTwo 1,3-diaxial (Me-H), One gauche (Me-Ethanamine)More Stable
BEquatorialAxialTwo 1,3-diaxial (Ethanamine-H), One gauche (Me-Ethanamine)Less Stable
TransCEquatorialEquatorialOne gauche (Me-Ethanamine)Much More Stable
DAxialAxialTwo 1,3-diaxial (Me-H), Two 1,3-diaxial (Ethanamine-H)Much Less Stable

Conformational Analysis of the Ethanamine Side Chain

The ethanamine side chain (–CH₂–CH₂–NH₂) has internal conformational flexibility due to rotation around the C-C and C-N single bonds. The analysis of the C(cyclohexane)–C(side chain) bond is particularly important. Viewing along this bond using a Newman projection reveals different staggered and eclipsed arrangements.

The most stable conformations will be staggered to minimize torsional strain. libretexts.org There are three such staggered conformations: two gauche and one anti.

Anti Conformation: The C-N bond of the side chain is positioned 180° away from the C-C bond of the cyclohexane ring that bears the methyl group. This arrangement is generally the most stable as it places the bulky amino group furthest from the other bulky substituent on the ring.

Gauche Conformations: The C-N bond is positioned at a 60° dihedral angle to the C-C bond of the ring. These conformations are typically higher in energy than the anti due to steric strain between the amino group and the methyl group or other parts of the cyclohexane ring. libretexts.org

Interplay Between Ring and Side Chain Conformations

The preferred conformation of the cyclohexane ring and that of the ethanamine side chain are interdependent. The steric environment of the side chain changes dramatically depending on whether it is in an axial or equatorial position.

When the ethanamine group is equatorial (as in the most stable cis and trans conformers), it extends into a relatively unhindered region of space. This allows it greater rotational freedom, and it can more easily adopt the lowest energy anti conformation to minimize interactions with the adjacent methyl group.

Conversely, if the ethanamine group were forced into an axial position (as in the less stable cis conformer or the highly unstable trans conformer), its conformational freedom would be severely restricted. An axial ethanamine side chain would experience significant steric hindrance from the two other axial hydrogens at the C3 and C5 positions. This would limit rotation around the C-C bond of the side chain and destabilize any conformer where the amino group comes close to these axial hydrogens. This steric crowding is a key reason why substituents, particularly large ones, strongly prefer the equatorial position. libretexts.org

Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-(2-Methylcyclohexyl)ethan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its atomic arrangement and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning chemical shifts and analyzing the connectivity of atoms within a molecule. emerypharma.comlibretexts.org The chemical shift of a nucleus is influenced by its local electronic environment, which is affected by neighboring atoms and functional groups. libretexts.org In ¹H NMR, the integration of signals provides the ratio of protons in different environments, while splitting patterns reveal information about adjacent protons. libretexts.org

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl, cyclohexyl, and ethylamine (B1201723) protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the local geometry of the cyclohexane (B81311) ring. libretexts.org Due to the chiral center at the C2 position of the cyclohexane ring, the protons on the ethylamine chain and within the cyclohexane ring can be diastereotopic, leading to more complex splitting patterns and distinct chemical shifts. masterorganicchemistry.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. masterorganicchemistry.com The chemical shifts in the ¹³C NMR spectrum of this compound would distinguish between the methyl carbon, the various carbons of the cyclohexane ring, and the carbons of the ethylamine side chain. The proximity to the nitrogen atom would cause a downfield shift for the adjacent carbons. chemguide.co.ukdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexyl CH 1.0 - 2.0 30 - 50
Cyclohexyl CH₂ 1.0 - 1.8 25 - 40
CH-CH₃ 0.8 - 1.5 30 - 45
CH₃ 0.8 - 1.2 15 - 25
CH₂-N 2.5 - 3.0 40 - 50
NH₂ 1.0 - 3.0 -

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and spatial relationships within a molecule. walisongo.ac.idnptel.ac.in

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through two or three bonds (²J and ³J couplings). researchgate.net For this compound, COSY would show correlations between the methine proton at C2 and its neighboring protons on the cyclohexane ring, as well as between the protons of the ethylamine side chain. emerypharma.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. emerypharma.com This is crucial for definitively assigning the ¹H signal to its corresponding ¹³C signal. rsc.org For instance, the protons of the methyl group would show a correlation to the methyl carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons over two to four bonds. researchgate.net This experiment is invaluable for piecing together the molecular framework by connecting fragments identified by COSY and HSQC. For example, an HMBC spectrum could show a correlation between the methyl protons and the C2 carbon of the cyclohexane ring, confirming their connectivity. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal the relative orientation of the methyl group and the ethylamine side chain on the cyclohexane ring, helping to determine the preferred conformation (axial vs. equatorial) of the substituents.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

2D NMR Experiment Observed Correlation Information Gained
COSY Between protons on adjacent carbons in the cyclohexane ring and ethylamine chain. Confirms the sequence of protons in the carbon skeleton. rsc.org
HSQC Between each proton and its directly attached carbon atom. Assigns specific protons to their corresponding carbons. emerypharma.com
HMBC Between methyl protons and C1, C2, and C3 of the cyclohexane ring. Establishes the position of the methyl group on the ring. rsc.org

The cyclohexane ring in this compound can exist in different chair conformations, with the methyl and ethylamine substituents occupying either axial or equatorial positions. Variable temperature (VT) NMR spectroscopy is a powerful technique used to study these conformational equilibria. rsc.orgscielo.org.mx

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants as the equilibrium between conformers shifts. scielo.org.mx At low temperatures, the rate of ring inversion can be slowed down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers. scielo.org.mx The relative intensities of these signals can be used to determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the conformers. nih.govrsc.org This information is crucial for understanding the steric and electronic factors that govern the conformational preferences of the molecule. rsc.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. rsc.orgresearchgate.net

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. pg.edu.plresearchgate.net C-H stretching vibrations of the methyl and cyclohexyl groups would appear around 2850-3000 cm⁻¹. pg.edu.pl The N-H bending vibration would also be present, usually around 1600 cm⁻¹. researchgate.net

FT-Raman spectroscopy provides complementary information. bruker.com While N-H and O-H stretching bands are often weak in Raman spectra, C-C and C-H stretching and bending vibrations are typically strong. oatext.comresearchgate.net The Raman spectrum can be particularly useful for studying the conformation of the cyclohexane ring, as certain vibrational modes are sensitive to the ring's geometry. usda.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical FT-Raman Frequency (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500 Weak
Amine (N-H) Bending 1580 - 1650 -
Alkane (C-H) Stretching 2850 - 2960 2850 - 2960
Alkane (C-H) Bending 1350 - 1470 1350 - 1470

Computational and Theoretical Chemistry Studies of 2 2 Methylcyclohexyl Ethan 1 Amine

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical methods use the principles of quantum mechanics to model molecular properties. These approaches provide detailed insights into the electronic structure, which governs the molecule's geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. numberanalytics.com Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density. This approach is widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. numberanalytics.comnanobioletters.com

For 2-(2-methylcyclohexyl)ethan-1-amine, DFT calculations can predict key structural parameters. The process involves starting with an initial guess for the molecular structure and iteratively solving the DFT equations to find the geometry with the minimum energy. A popular functional for such calculations is B3LYP, often paired with a basis set like cc-pVDZ, to provide reliable results for organic molecules. nanobioletters.com These calculations can elucidate the preferred arrangement of the substituents on the cyclohexane (B81311) ring (e.g., cis vs. trans isomers) and the rotational conformation of the ethanamine side chain.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Conformer of this compound

ParameterDescriptionCalculated Value
Bond Lengths
C-C (ring)Average carbon-carbon bond length in the cyclohexane ring.~1.54 Å
C-C (side chain)Carbon-carbon bond in the ethylamine (B1201723) group.~1.53 Å
C-NCarbon-nitrogen bond length.~1.47 Å
C-HAverage carbon-hydrogen bond length.~1.09 Å
Bond Angles
C-C-C (ring)Average internal angle of the cyclohexane ring.~111.5°
C-C-NAngle defining the attachment of the amine group.~110.0°
Dihedral Angles
C-C-C-C (ring)Torsion angle defining the chair conformation.~±55.9°

Note: This table contains illustrative data based on typical values for similar organic molecules. Actual calculated values would vary based on the specific conformer and level of theory.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters derived from experimental data. frontiersin.org One of the fundamental ab initio approaches is the Hartree-Fock (HF) method. The Restricted Hartree-Fock (RHF) variant is used for molecules with all electrons paired. The HF method approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation (the way electrons interact and avoid each other).

The choice of a basis set is crucial for the accuracy of ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G* basis set (also known as 6-31G(d)) is a Pople-style basis set that provides a good compromise between accuracy and computational expense for many organic molecules. It includes polarization functions () on heavy (non-hydrogen) atoms, allowing for more flexibility in describing the electron distribution in bonds. While computationally more demanding than DFT for a given level of accuracy, methods like HF/6-31G are valuable for providing a fundamental, parameter-free description of a molecule's electronic structure. frontiersin.org

Table 2: Illustrative Comparison of Relative Energies for Isomers of this compound using Different Quantum Methods

Isomer / ConformerRHF/6-31G* Relative Energy (kcal/mol)DFT (B3LYP/6-311+G*) Relative Energy (kcal/mol)
trans-equatorial-equatorial0.00 (Reference)0.00 (Reference)
trans-axial-axial2.502.10
cis-equatorial-axial1.951.80
cis-axial-equatorial2.252.00

Note: This table presents hypothetical energy values to illustrate the type of data generated. The lowest energy conformer is set as the reference (0.00 kcal/mol). Actual values require specific calculations.

While DFT and Hartree-Fock methods are powerful, they are based on approximations regarding how electrons interact. Many-particle quantum mechanics refers to a broader and more rigorous class of methods that explicitly treat the interactions between multiple particles (electrons and nuclei). reddit.com These methods aim to solve the many-body Schrödinger equation with a higher degree of accuracy, providing a more complete picture of electron correlation.

For molecules, this often involves post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), or Coupled Cluster (CC) theory. frontiersin.org These techniques are computationally very intensive and their cost scales rapidly with the size of the molecule. Therefore, they are typically reserved for smaller systems or for benchmarking the results of more approximate methods like DFT. For a molecule the size of this compound, such calculations would be highly demanding but could provide definitive values for the energies of different conformers or the barriers to their interconversion. chemrxiv.org

Conformational Analysis using Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. numberanalytics.com For a flexible molecule like this compound, which has a cyclohexane ring that can flip and a side chain that can rotate, a multitude of conformations are possible. Computational methods are essential for identifying the most stable conformers and understanding the energy landscape that governs their interconversion. cwu.edu

The potential energy surface (PES) is a mathematical concept that describes the energy of a molecule as a function of its geometry. um.es The PES can be imagined as a landscape with valleys corresponding to stable conformers (local minima) and mountain passes corresponding to the transition states for converting from one conformer to another. mdpi.comrsc.org

Exploring the PES of this compound involves systematically changing its key dihedral angles—those within the cyclohexane ring and those of the ethanamine side chain—and calculating the energy at each point. This process, known as a conformational search, can identify the various low-energy structures. Following the search, energy minimization algorithms are used to precisely locate the bottom of the energy wells, yielding the optimized geometries of the stable conformers. dtu.dk Quantum chemical methods like DFT are often used to ensure the accuracy of the final energies and geometries. dtu.dk

Table 3: Hypothetical Relative Energies of Stable Conformers of trans-2-(2-Methylcyclohexyl)ethan-1-amine from PES Exploration

Conformer IDRing ConformationSide Chain Torsion (τ C-C-C-N)Relative Energy (kcal/mol)
1 Chair (eq, eq)anti (~180°)0.00
2 Chair (eq, eq)gauche (~60°)0.85
3 Chair (eq, eq)gauche (~-60°)0.85
4 Twist-Boat-5.50

Note: This table shows hypothetical data for the trans isomer where both the methyl and ethylamine groups are equatorial (eq). The energy values illustrate the relative stability of different rotational states of the side chain and the higher energy of a non-chair ring conformation.

While quantum methods are highly accurate, they can be too slow for exploring the vast conformational space of larger molecules. Molecular mechanics (MM) offers a much faster alternative by treating atoms as classical spheres and bonds as springs. nih.gov The energy of a molecule is calculated using a set of empirical functions and parameters known as a force field. rutgers.edu

A typical force field includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.govrutgers.edu Force fields like AMBER, CHARMM, or MMFF are parameterized using a combination of experimental data and high-level quantum calculations to reproduce molecular geometries and relative energies. cwu.edu Molecular mechanics is particularly well-suited for performing rapid conformational searches to identify a broad range of possible structures, which can then be further refined using more accurate DFT or ab initio methods. numberanalytics.comcwu.edu

Table 4: Comparison of Computational Methods for Conformational Energy

MethodDescriptionRelative SpeedTypical Application for this compound
Molecular Mechanics (MM) Classical mechanics approach using a force field.Very FastRapid initial conformational search, analysis of large ensembles.
Density Functional Theory (DFT) Quantum method based on electron density.ModerateAccurate geometry optimization and energy calculation of key conformers.
Ab Initio (MP2) Quantum method with explicit electron correlation.SlowHigh-accuracy benchmark calculations for a few selected conformers.

Prediction and Interpretation of Spectroscopic Data through Theoretical Calculations

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its spectral features. For this compound, these methods can simulate various types of spectra, aiding in the analysis of experimental results.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR parameters. nih.gov This method, often paired with DFT functionals like B3LYP, can provide chemical shifts that are in good agreement with experimental values. nih.govipb.pt

For complex molecules with multiple conformers like this compound, the predicted NMR parameters are often a Boltzmann-weighted average of the values calculated for each significant conformer at a given temperature. Quantum chemical methods for calculating NMR parameters are continuously evolving, with advancements in both nonrelativistic and relativistic theories improving their accuracy. mdpi.comtrygvehelgaker.no The analysis of vicinal coupling constants, in particular, can be informed by theoretical calculations to deduce the preferred dihedral angles and thus the conformational preferences of the molecule in solution. uchile.cl

Simulated IR, Raman, UV-Vis, and CD Spectra

Vibrational (IR and Raman), electronic (UV-Vis), and chiroptical (Circular Dichroism - CD) spectroscopies provide complementary structural information. Computational methods, particularly DFT, can simulate these spectra with a high degree of accuracy.

To obtain simulated IR and Raman spectra, the vibrational frequencies and intensities are calculated. This typically involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and to account for anharmonicity, which often leads to excellent agreement with experimental spectra. nih.gov The analysis of the vibrational modes can provide a detailed assignment of the experimental bands. nih.gov

For UV-Vis and CD spectra, which arise from electronic transitions, Time-Dependent DFT (TD-DFT) is the most common computational tool. This method calculates the excitation energies and oscillator strengths (for UV-Vis) or rotatory strengths (for CD) of the electronic transitions. These calculations can help in assigning the observed absorption bands and understanding the electronic structure of the molecule. The simulation of CD spectra is particularly valuable for chiral molecules like this compound, as it provides information about the absolute configuration of the stereocenters.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the analysis of reaction pathways.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. The highest point along this path is the transition state, which is a first-order saddle point on the potential energy surface. Locating and characterizing the transition state is a key step in understanding a reaction's mechanism. Frequency calculations are used to confirm that a stationary point is indeed a transition state, which will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving amines similar to this compound, such as the aminolysis of cyclic carbonates by cyclohexylamine, computational studies have been used to compare different proposed mechanisms. rsc.org These studies can, for example, differentiate between a stepwise nucleophilic addition-ring opening mechanism and a concerted mechanism by calculating the energy barriers for each pathway. rsc.org Similarly, for reactions like the oxidation of cyclohexylamine, reaction path analysis can reveal the major intermediates and controlling steps of the reaction. bohrium.com

Energetics and Thermodynamic Properties of Reactions

For instance, in a study of the high-temperature pyrolysis and oxidation of cyclohexylamine, quantum chemistry calculations at the G4//M06–2X/6–311++G(d,p) level of theory were used to determine the energetics of initial reaction steps, including hydrogen abstraction and C-N bond dissociation. bohrium.com By calculating the Gibbs free energies of all stationary points along a reaction coordinate, a comprehensive free energy profile can be constructed, offering a more complete picture of the reaction's feasibility and spontaneity under specific conditions.

Table 2: Key Computational Chemistry Terms and Their Significance

Term Definition Relevance in Studying this compound
Potential Energy Surface (PES) A mathematical representation of a molecule's energy as a function of its geometry. Essential for identifying stable conformers and mapping reaction pathways.
Transition State (TS) The highest energy point along the reaction coordinate, representing the barrier to reaction. Characterization of the TS is key to understanding reaction mechanisms and rates.
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of atoms and molecules. numberanalytics.com Widely used for accurate calculations of geometries, energies, and spectroscopic properties. numberanalytics.comnih.gov
Basis Set A set of mathematical functions used to build molecular orbitals in quantum chemical calculations. The choice of basis set (e.g., 6-311++G(d,p)) affects the accuracy of the calculations. nih.gov
Gauge-Independent Atomic Orbital (GIAO) A method for calculating NMR chemical shifts that minimizes errors due to the choice of the magnetic field origin. nih.gov Provides reliable predictions of NMR spectra for structural elucidation. nih.gov

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate electronic excitation energies and simulate UV-Vis and CD spectra. | Allows for the prediction and interpretation of electronic spectra. |

Studies on Solvation Effects and Intermolecular Interactions

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical chemistry studies focused on the solvation effects and intermolecular interactions of this compound. While computational methods are widely applied to understand the behavior of amines in various environments, dedicated research on this particular compound is not publicly available.

Theoretical studies on structurally related compounds, such as cyclohexyldiamines, have been conducted to investigate their structure in aqueous solutions. nih.gov These studies employ methods like the CPCM continuum solvation model combined with MP2 model chemistry to calculate properties such as the Gibbs energy of hydration and to analyze factors like intramolecular hydrogen bonding and Coulombic repulsion. nih.gov However, direct data or detailed research findings from similar computational analyses for this compound have not been reported.

General principles of computational chemistry suggest that the solvation of this compound would be influenced by its primary amine group, which can act as a hydrogen bond donor and acceptor, and by the nonpolar methylcyclohexyl group. The conformational flexibility of the cyclohexane ring and the ethylamine side chain would also play a crucial role in its interactions with solvent molecules. Intermolecular interactions would likely be dominated by hydrogen bonding in protic solvents and by weaker van der Waals forces in nonpolar media.

Without specific studies, any detailed discussion remains speculative. Future computational research would be necessary to provide quantitative insights into the solvation shell structure, the energetics of solvent-solute interactions, and the specific intermolecular hydrogen bonding patterns for this compound.

Due to the lack of specific research, no data tables with detailed findings can be generated for this compound.

Reactivity and Reaction Mechanisms of 2 2 Methylcyclohexyl Ethan 1 Amine

Nucleophilic Reactivity of the Primary Amine Functionality

The chemical reactivity of 2-(2-Methylcyclohexyl)ethan-1-amine is fundamentally centered around the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair renders the molecule nucleophilic, enabling it to attack electron-deficient centers. libretexts.orgchemguide.co.uk The nucleophilicity of an amine is a critical factor in a wide array of chemical transformations, including substitution and addition reactions. fiveable.me

Generally, primary amines are considered potent nucleophiles, often more so than their alcohol counterparts, due to the nitrogen's ability to readily donate its electron pair. fiveable.me However, the reactivity of this compound is modulated by the steric hindrance imposed by the bulky 2-methylcyclohexyl group. cymitquimica.com This steric bulk can influence the rate and accessibility of the nucleophilic attack on various electrophiles. fiveable.me

The basicity of the amine, a thermodynamic property, also correlates with its nucleophilicity, a kinetic property, though exceptions exist, particularly with sterically hindered amines. masterorganicchemistry.com For this compound, the alkyl group is electron-donating, which enhances the electron density on the nitrogen, thereby increasing its basicity and contributing to its nucleophilic character.

Table 1: Factors Influencing the Nucleophilicity of this compound

FactorInfluence on NucleophilicityRationale
Primary Amine High intrinsic nucleophilicityThe nitrogen atom possesses a lone pair of electrons readily available for donation. libretexts.orgfiveable.me
Alkyl Group Enhanced nucleophilicityElectron-donating nature of the alkyl substituent increases electron density on the nitrogen. fiveable.me
Steric Hindrance Decreased nucleophilicityThe bulky 2-methylcyclohexyl group can impede the approach of the amine to the electrophilic center. fiveable.me

Alkylation Reactions: Regioselectivity and Stereoselectivity

Alkylation of this compound involves the formation of a new carbon-nitrogen bond. These reactions, typically occurring with alkyl halides, are a cornerstone of amine chemistry. libretexts.orgchemguide.co.uk A significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine can also be nucleophilic. libretexts.orgmasterorganicchemistry.com

Regioselectivity: The alkylation of this compound is highly regioselective, with the reaction occurring exclusively at the nitrogen atom due to the high nucleophilicity of the amine group.

Stereoselectivity: The presence of a chiral center in the 2-position of the cyclohexyl ring introduces the possibility of stereoselective transformations. While the initial alkylation of the primary amine does not create a new stereocenter at the nitrogen in the final product after deprotonation, the chiral environment can influence the kinetics of the reaction. In cases where the alkylating agent itself is chiral, the inherent chirality of the amine can lead to diastereomeric products, with one diastereomer potentially being favored over the other.

To control the extent of alkylation and favor mono-alkylation, specific strategies can be employed, such as reductive amination or the use of specific bases like cesium hydroxide. masterorganicchemistry.comgoogle.com Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. masterorganicchemistry.com This method is often more controlled than direct alkylation with alkyl halides. masterorganicchemistry.com

Table 2: Comparison of Alkylation Methods for Primary Amines

MethodDescriptionAdvantagesDisadvantages
Direct Alkylation Reaction with an alkyl halide. google.comSimple procedure.Prone to overalkylation, leading to a mixture of products. libretexts.orgchemguide.co.uk
Reductive Amination Two-step process involving imine formation followed by reduction. masterorganicchemistry.comMore controlled, avoids overalkylation. masterorganicchemistry.comRequires a reducing agent and may involve multiple steps.

Acylation Reactions to Form Amides

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of stable amide products. chemguide.co.uklumenlearning.com This acylation process is a robust and widely utilized transformation in organic synthesis. fishersci.co.uk

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. jove.com This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the amide. jove.com Typically, a base is required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. fishersci.co.uk Two equivalents of the amine can also be used, where one acts as the nucleophile and the second as the base. jove.com

The steric hindrance from the 2-methylcyclohexyl group in this compound might slow down the rate of acylation compared to less hindered primary amines. However, the reaction is generally efficient. fiveable.me The resulting amides are significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. jove.com This property prevents further acylation on the nitrogen atom. jove.com

Table 3: Common Acylating Agents for Primary Amines

Acylating AgentByproductReactivity
Acyl Chloride Hydrochloric acid (HCl)Highly reactive, often requires a base. chemguide.co.uklumenlearning.com
Acid Anhydride Carboxylic acidLess reactive than acyl chlorides, may require heating. chemguide.co.uk
Carboxylic Acid WaterRequires a coupling agent (e.g., DCC, EDC) or high temperatures. lumenlearning.comfishersci.co.uk

Condensation Reactions and Imine Formation

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgorgoreview.com These reactions are typically reversible and are often catalyzed by acid. masterorganicchemistry.comjove.com

The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. orgoreview.com This is followed by proton transfer and subsequent elimination of a water molecule to yield the imine. orgoreview.com The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. acs.org

The steric bulk of the 2-methylcyclohexyl group in this compound can influence the rate of imine formation and the stability of the resulting imine. While the reaction is generally feasible, the steric hindrance might necessitate more forcing conditions compared to reactions with less bulky amines.

Table 4: Key Steps in Imine Formation

StepDescription
1. Nucleophilic Attack The primary amine attacks the carbonyl carbon of the aldehyde or ketone. orgoreview.com
2. Carbinolamine Formation A tetrahedral intermediate with both a hydroxyl and an amino group is formed. orgoreview.com
3. Dehydration A molecule of water is eliminated to form the carbon-nitrogen double bond of the imine. orgoreview.com

Stereospecific and Stereoselective Transformations

The inherent chirality of this compound makes it a valuable substrate for stereospecific and stereoselective reactions. ntnu.no In a stereospecific reaction, a specific stereoisomer of the reactant produces a specific stereoisomer of the product. In a stereoselective reaction, one stereoisomer is formed preferentially over others.

The development of methods for the stereoselective synthesis of chiral amines is a significant area of research, driven by the prevalence of these motifs in pharmaceuticals and other biologically active molecules. acs.orgacs.org For a chiral amine like this compound, its existing stereocenter can direct the stereochemical outcome of subsequent reactions. For instance, in reactions that create a new stereocenter, the 2-methylcyclohexyl group can sterically bias the approach of reagents, leading to a diastereoselective outcome.

One important class of stereoselective transformations is the asymmetric hydrogenation of imines derived from chiral amines. acs.org While this typically applies to the synthesis of the amine itself, the chiral amine can also be used as a chiral auxiliary to direct the stereochemistry of reactions on other parts of a molecule. Furthermore, enzymatic transformations using transaminases can exhibit high stereoselectivity, preferentially reacting with one enantiomer of a chiral amine. google.com

Mechanistic Investigations of Amine-Mediated Reactions

Understanding the mechanisms of amine-mediated reactions is crucial for optimizing reaction conditions and developing new synthetic methodologies. Various experimental and computational techniques are employed to elucidate these reaction pathways. nih.gov

Kinetic studies, for example, can determine the order of the reaction with respect to each reactant, providing insights into the rate-determining step. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can model the reaction pathway, identify transition states, and calculate activation energies, offering a detailed picture of the reaction mechanism. nih.gov

In the context of this compound, mechanistic studies would focus on how the steric and electronic properties of the molecule influence its reactivity in various transformations. For example, in amine-mediated borylation reactions, the amine can play a crucial role in activating the borylating agent, and the nature of the amine can dictate the reaction pathway. nih.gov

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. researchgate.netcreative-proteomics.com By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁴N with ¹⁵N, ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of the labeled atom in the products can be determined using techniques like mass spectrometry and NMR spectroscopy. nih.govrsc.org

For reactions involving this compound, isotopic labeling can provide definitive evidence for proposed mechanisms. For instance, to confirm the nucleophilic role of the amine in an acylation reaction, a ¹⁵N-labeled version of the amine could be used. The incorporation of the ¹⁵N isotope into the final amide product would confirm that the amine nitrogen is the one that becomes part of the amide bond.

Similarly, deuterium (B1214612) labeling can be used to track the movement of hydrogen atoms, for example, to determine whether a proton transfer step is intramolecular or intermolecular. These studies are invaluable for distinguishing between different possible reaction pathways and for understanding the intricate details of how chemical reactions occur at a molecular level. nih.gov

Table 5: Applications of Isotopic Labeling in Amine Reaction Mechanisms

IsotopeApplicationInformation Gained
¹⁵N Labeling the amine nitrogen. nih.govConfirms the role of the amine as a nucleophile and its incorporation into the product.
²H (D) Replacing hydrogen atoms at specific positions. rsc.orgElucidates proton transfer steps and can reveal the involvement of specific C-H bonds.
¹³C Labeling the carbon skeleton. nih.govTracks rearrangements of the carbon framework during a reaction.

Elucidation of Catalytic Cycles in Amine-Involved Processes

The elucidation of catalytic cycles involving this compound has not been specifically reported in the scientific literature. In general, primary amines can participate in various catalytic cycles, often acting as ligands for transition metal catalysts or as nucleophiles. For instance, in palladium-catalyzed cross-coupling reactions, an amine can coordinate to the metal center, influencing the catalytic activity and selectivity of the reaction. A typical catalytic cycle would involve oxidative addition, ligand exchange, migratory insertion, and reductive elimination steps. However, without specific studies on this compound, any proposed catalytic cycle would be purely hypothetical.

A patent for asymmetric constrained geometry catalysts mentions a titanium-based catalyst with a 1,1-dimethyl-N-(2-methylcyclohexyl)silanamide ligand for olefin polymerization. This suggests that a derivative of the core 2-methylcyclohexyl structure can be part of a catalytically active system, but it does not provide a detailed catalytic cycle for the parent amine, this compound.

Reductive Transformations

Specific studies detailing the reductive transformations of this compound are not available. In a general context, primary amines like this compound can be synthesized through the reduction of other functional groups, such as nitriles or amides. The amine functional group itself is generally stable under many reductive conditions.

One of the most relevant reductive transformations involving primary amines is reductive amination . This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to a more substituted amine. While this is a common method for synthesizing secondary or tertiary amines from primary amines, specific examples and yield data for reactions involving this compound are not documented in the available literature. The general reaction is shown below:

R'C(=O)R'' + H₂N-CH₂CH₂-(2-methylcyclohexyl) → [R'C(=NCH₂CH₂-(2-methylcyclohexyl))R''] --[Reducing Agent]--> R'CH(NHCH₂CH₂-(2-methylcyclohexyl))R''

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the selectivity and efficiency of the reaction.

Oxidative Transformations

Detailed research findings on the oxidative transformations of this compound are also scarce. Primary amines can undergo various oxidative reactions, leading to a range of products depending on the oxidant and reaction conditions. Potential oxidative transformations include:

Oxidation to Imines or Nitriles: Strong oxidizing agents can convert primary amines to imines or, with further oxidation, to nitriles.

Oxidative Coupling: In the presence of suitable catalysts, primary amines can undergo oxidative coupling reactions to form larger molecules. For example, oxidative C-N bond formation can occur with alkenes in the presence of a palladium catalyst.

N-Oxidation: Oxidation can also occur at the nitrogen atom to form hydroxylamines or nitro compounds, though this is less common for simple alkylamines.

A review on the generation of alkyl radicals mentions the use of photoredox catalysis for the oxidation of negatively charged precursors, which can include deprotonated amines, to initiate radical reactions. However, this is a general principle and not a specific study on this compound.

Without specific experimental data, it is not possible to provide a detailed account of the oxidative transformations for this particular compound.

Advanced Applications in Organic Synthesis and Catalysis

2-(2-Methylcyclohexyl)ethan-1-amine as a Chiral Building Block

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.comrsc.orgnih.gov These amines serve as crucial intermediates for creating enantiomerically pure compounds, where specific stereochemistry is often essential for biological activity. d-nb.info The concept of a chiral building block revolves around incorporating a pre-existing, stereochemically defined fragment into a larger molecule, thereby transferring its chirality to the final product.

This compound, possessing two chiral centers, is a prime candidate for use as a chiral building block. The synthesis of complex molecules can be designed to incorporate this amine, with its stereochemistry guiding the formation of subsequent stereocenters. For instance, the primary amine group can be readily functionalized through reactions such as acylation, alkylation, or reductive amination to form more complex structures. sigmaaldrich.comd-nb.info The methylcyclohexyl moiety provides a rigid and sterically defined scaffold that can influence the stereochemical outcome of reactions at remote positions.

Utilization in Asymmetric Catalysis

The development of asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. Chiral amines and their derivatives are central to this field, serving as precursors to both chiral ligands for metal catalysts and as organocatalysts themselves.

Precursor for Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Transition metal-catalyzed reactions are powerful tools for a wide range of chemical transformations. nih.gov The enantioselectivity of these reactions is typically controlled by a chiral ligand coordinated to the metal center. acs.orgresearchgate.net Chiral amines are frequently used as starting materials for the synthesis of these ligands. acs.org

This compound can serve as a versatile precursor for various types of chiral ligands. The primary amine functionality allows for straightforward modification to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. For example, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand. Such P,N-type ligands are highly effective in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. nih.govacs.org

The synthesis of chiral ligands from readily available amino acids and peptides has been shown to be an effective strategy in metal-catalyzed reactions. mdpi.com Following this principle, this compound could be derivatized to create a library of ligands with tunable steric and electronic properties. The bulky 2-methylcyclohexyl group can create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol.

Table 1: Examples of Chiral Ligand Types Derivable from Primary Amines

Ligand TypePotential Synthetic Route from this compoundRelevant Catalytic Applications
Aminophosphine Reaction with a chlorophosphine (e.g., Ph₂PCl)Asymmetric Hydrogenation, Allylic Alkylation
Diamine N-alkylation with a chiral epoxide followed by further functionalizationAsymmetric Transfer Hydrogenation
Schiff Base Condensation with a chiral or achiral aldehyde (e.g., salicylaldehyde)Asymmetric Cyanation, Michael Addition
N,N'-Dioxide Multi-step synthesis involving oxidation of tertiary amine derivativesLewis Acid-Catalyzed Asymmetric Reactions chinesechemsoc.org

Organocatalytic Applications

In addition to their role in metal catalysis, chiral amines and their derivatives can function as metal-free organocatalysts. rsc.org This area of catalysis has seen rapid growth, offering a more sustainable and often complementary approach to metal-based systems.

Chiral lithium amides are powerful bases used for the enantioselective deprotonation of prochiral ketones and other carbonyl compounds. iupac.orgrsc.org These bases are typically prepared by treating a chiral secondary amine with an organolithium reagent. While this compound is a primary amine, it can be readily converted to a secondary amine by N-alkylation. The resulting chiral secondary amine can then be transformed into its corresponding lithium amide.

The principle of enantioselective deprotonation relies on the chiral base selectively removing one of two enantiotopic protons, leading to a chiral enolate that can be trapped with an electrophile to yield an enantioenriched product. nih.govacs.org The structure of the chiral amine is critical for the success of this process, with the steric and electronic properties of the substituents on the nitrogen atom influencing the selectivity. iupac.orgbham.ac.uk The 2-methylcyclohexyl group in a derivative of the title compound could provide the necessary steric bulk and chiral environment to achieve high enantioselectivity in such deprotonation reactions.

Chiral primary amines and their derivatives are effective organocatalysts for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael reactions. mdpi.com These catalysts typically operate through the formation of enamine or iminium ion intermediates. The primary amine of this compound can react with a carbonyl compound to form a chiral enamine, which then reacts with an electrophile. The stereochemical outcome of the reaction is directed by the chiral scaffold of the amine.

Primary α-amino amides, for example, have been shown to be excellent bifunctional organocatalysts, where the primary amine forms the enamine and the amide moiety acts as a hydrogen bond donor to activate the electrophile. mdpi.com By converting the ethylamine (B1201723) portion of this compound into an amide or another hydrogen-bonding group, it could be transformed into a multifunctional organocatalyst for stereoselective C-C bond formation. acs.org

Role in the Synthesis of Complex Nitrogen-Containing Molecules

Nitrogen-containing compounds are ubiquitous in nature and form the basis of a vast number of pharmaceuticals and biologically active molecules. ijrpr.comnumberanalytics.com The synthesis of these complex molecules often requires chiral building blocks and intermediates to control their three-dimensional structure. beilstein-journals.org

As a chiral primary amine, this compound is a valuable starting material for the synthesis of more complex nitrogenous structures. The primary amine can act as a nucleophile in various reactions, allowing for its incorporation into heterocyclic rings, which are common motifs in medicinal chemistry. numberanalytics.com For example, it could participate in condensation reactions with dicarbonyl compounds to form chiral pyrroles or other heterocycles.

Furthermore, the amine can be used in multi-step syntheses where its chiral center directs the stereochemistry of subsequent transformations, ultimately leading to complex target molecules with high optical purity. The development of efficient synthetic routes to chiral amines is crucial, and biocatalytic methods, such as those using transaminases, are becoming increasingly important for producing these key building blocks. rsc.orgacs.org

Development of Novel Synthetic Reagents Derived from this compound

The development of novel reagents with unique reactivity is a constant pursuit in organic synthesis. Chiral amines can be derivatized to create new reagents for a variety of transformations. For instance, electrophilic aminating reagents have been developed from hydroxylamine (B1172632) derivatives to enable the direct introduction of unprotected amino groups. rsc.org

Starting from this compound, it is conceivable to develop new chiral reagents. For example, oxidation of the primary amine could lead to a chiral oxime or nitroso compound. Alternatively, conversion to the corresponding hydroxylamine derivative could provide a precursor for a chiral electrophilic aminating reagent. Such a reagent would allow for the direct installation of a chiral amino group into a substrate, a highly desirable transformation in asymmetric synthesis. The development of novel chiral ammonium (B1175870) salts for phase-transfer catalysis is another area where derivatives of this amine could find application. jku.at The combination of the chiral backbone and the reactive functional group could lead to reagents with novel and useful properties for asymmetric synthesis.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Methylcyclohexyl)ethan-1-amine, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves alkylation of 2-methylcyclohexanol with ethylenediamine derivatives under catalytic conditions. Key steps include:

  • Reductive amination : Use sodium cyanoborohydride or hydrogen gas with palladium catalysts to reduce imine intermediates .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product.
    Optimization strategies:
  • Adjust reaction temperature (60–80°C) and solvent polarity (e.g., ethanol vs. tetrahydrofuran) to enhance reaction kinetics.
  • Monitor progress via thin-layer chromatography (TLC) to minimize byproducts .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexyl methyl group (δ ~1.2–1.8 ppm) and amine protons (δ ~2.5–3.0 ppm).
  • FT-IR : Identify N-H stretches (~3300 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}).
  • HPLC-MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) to verify molecular weight (141.26 g/mol) and purity (>95%) .

Advanced: How does the stereochemistry of the 2-methylcyclohexyl group influence the compound’s biological activity?

Answer:
The equatorial vs. axial position of the methyl group on the cyclohexane ring affects lipophilicity and receptor binding.

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs).
  • In vitro assays : Compare enantiomers (separated via chiral HPLC, Chiralpak AD-H column) for activity differences in neurotransmitter uptake inhibition .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from impurity profiles or assay conditions.

  • Reproducibility checks : Validate purity via 1H^1H-NMR integration and LC-MS.
  • Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for serotonin receptors) and control for pH/temperature .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Analytical monitoring : Track degradation products (e.g., oxidation to nitriles) via GC-MS or UPLC-PDA.
  • Recommendation : Store under inert gas (argon) at –20°C to prevent amine oxidation .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate logP (~2.5), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Analyze membrane permeability (e.g., POPC bilayers) to guide in vivo studies .

Advanced: How can enantiomeric resolution be achieved for this compound, and what are the implications for receptor binding?

Answer:

  • Chiral separation : Use supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralcel OD-H).
  • Pharmacological profiling : Test enantiomers in radioligand binding assays (e.g., 3H^3H-dopamine uptake inhibition).
  • Findings : (R)-enantiomers often show higher affinity for monoamine transporters .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
  • Spill management : Neutralize with dilute acetic acid and absorb with vermiculite.
  • Toxicity data : Refer to analogs (e.g., cyclohexylamine derivatives) for LD50_{50} estimates (~500 mg/kg in rodents) .

Advanced: How does the compound’s conformational flexibility impact its interaction with lipid bilayers?

Answer:

  • MD simulations : Show that the cyclohexyl group adopts chair conformations, enhancing membrane partitioning.
  • Fluorescence anisotropy : Measure membrane fluidity changes in liposome models to correlate with bioavailability .

Advanced: What synthetic modifications to the ethanamine side chain could enhance selectivity for neurological targets?

Answer:

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., fluorine at C2) to modulate basicity and hydrogen bonding.
  • In silico screening : Prioritize derivatives with predicted lower off-target activity using ChemAxon or Schrödinger suites .

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